molecular formula C15H18N4S B1439431 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177338-14-5

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No. B1439431
M. Wt: 286.4 g/mol
InChI Key: TYPHLSGMMOKZNT-UHFFFAOYSA-N
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Description

“4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied . The synthesis methods used in the preparation of imidazole derivatives have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants, including inside the biological activities of different therapeutic diseases .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds has been analyzed in several studies . For example, in one study, the 1H-imidazole ring was found to form a dihedral angle with the benzene ring .


Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions . For instance, the formation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole and N-methylation of the compound with NaH and MeI gave 1-methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cardiovascular Research

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine and its derivatives have been investigated for their cardiovascular effects, particularly as potential antihypertensive agents. Studies have shown that some derivatives with high affinities for imidazoline binding sites and alpha(2) receptors significantly impact mean arterial blood pressure and heart rate in hypertensive rats. Compound 4h, among others, has been highlighted for its potential and is under further pharmacological evaluation (Touzeau et al., 2003).

Antioxidant Activity

Research has been conducted on the influence of synthetic derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine on antioxidant vitamin levels and lipid peroxidation in rats. Findings suggest that these derivatives can induce stress, increase free radicals, and significantly decrease the levels of serum antioxidant vitamins (Karatas et al., 2005).

Central Nervous System Activity

A series of N-substituted derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine has been designed and evaluated for their central nervous system activity, with a focus on antinociceptive and serotoninergic activity. Some derivatives have shown promising results without being mediated through the opioid system (Szacon et al., 2015).

Diuretic Activity

Studies on new benzothiazole sulfonamides containing derivatives of 4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine have shown promising diuretic activity. Specific compounds have been noted to exhibit better diuretic properties than reference drugs and are considered potential leads for further pharmacological studies (Husain et al., 2016).

Safety And Hazards

The safety and hazards associated with imidazole derivatives depend on the specific compound and its intended use . It’s important to refer to the appropriate safety data sheets for specific information.

Future Directions

The future directions of research into imidazole derivatives are promising . Given their broad range of chemical and biological properties, imidazole derivatives are expected to continue to play a significant role in the development of new drugs .

properties

IUPAC Name

4-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-12-5-3-6-13-14(12)18-15(20-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPHLSGMMOKZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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